3-Methylpicolinamide

Description

BenchChem offers high-quality 3-Methylpicolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylpicolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

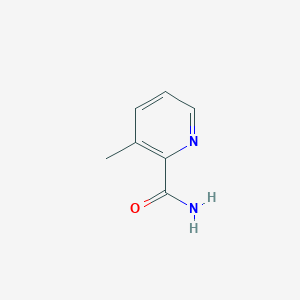

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOUQYUFHADEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586360 | |

| Record name | 3-Methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937648-82-3 | |

| Record name | 3-Methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methylpicolinamide chemical properties and structure

An In-depth Technical Guide to 3-Methylpicolinamide: Chemical Properties, Structure, and Synthesis

Foreword: In the landscape of modern medicinal chemistry, the pyridine ring serves as a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, picolinamides (pyridine-2-carboxamides) have garnered significant attention for their versatile biological activities. This guide provides a comprehensive technical overview of 3-Methylpicolinamide, a specific analogue that functions as a crucial building block for developing novel therapeutics. Tailored for researchers, chemists, and drug development professionals, this document synthesizes its chemical properties, structural features, analytical characterization, and a validated synthesis protocol, grounding all claims in authoritative scientific literature.

3-Methylpicolinamide is an aromatic amide built upon a pyridine framework. The presence of the methyl group at the 3-position and the N-methylcarboxamide group at the 2-position creates a distinct electronic and steric profile that is instrumental in its application as a molecular scaffold. Its core identifiers and properties are summarized below.

| Property | Value / Description | Source(s) |

| IUPAC Name | 3-methylpyridine-2-carboxamide | N/A |

| CAS Number | 937648-82-3 | [1] |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Melting Point | Experimental data not widely published. Estimated to be a low-melting solid at room temperature based on related structures. | N/A |

| Boiling Point | Data not available. Expected to be high due to amide hydrogen bonding. | N/A |

| Solubility | Data not widely published. Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols. Low solubility in water and nonpolar solvents is predicted. | N/A |

Molecular Structure and Spectroscopic Analysis

Caption: Chemical structure of 3-Methylpicolinamide (C₇H₈N₂O).

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amide protons, and the methyl protons.

-

Pyridine Ring Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.6 ppm). Due to the substitution pattern, they will form a complex splitting pattern (doublets and triplets of doublets). The proton at C6, adjacent to the ring nitrogen, is expected to be the most downfield.

-

Amide Protons (2H): The -NH₂ protons of the primary amide will likely appear as two broad singlets, often in the range of δ 7.5-8.5 ppm. Their chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding and exchange.

-

Methyl Protons (3H): The methyl group (-CH₃) attached to the pyridine ring at C3 will appear as a sharp singlet in the aliphatic region, predicted around δ 2.4-2.6 ppm.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework. Seven distinct carbon signals are expected.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 164-168 ppm.[3][5]

-

Pyridine Ring Carbons (5C): The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm). The carbon bearing the amide group (C2) and the carbon adjacent to the nitrogen (C6) are expected to be the most downfield within this group.

-

Methyl Carbon (-CH₃): The methyl carbon signal will be found furthest upfield, typically in the range of δ 20-25 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of 3-Methylpicolinamide would be characterized by the following absorptions:

-

N-H Stretching: Two distinct, medium-to-strong bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.[6]

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.[7]

-

C=O Stretching (Amide I Band): A very strong and sharp absorption peak is expected between 1650-1680 cm⁻¹, which is characteristic of the amide carbonyl group.[6]

-

N-H Bending (Amide II Band): A medium-to-strong absorption is expected around 1600-1650 cm⁻¹, arising from the N-H bending vibration.

-

C=C and C=N Stretching: Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations within the pyridine ring.[7]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 136.15. Key fragmentation patterns would likely involve the loss of the amide group or parts of it, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₇H₈N₂O.

Synthesis Protocol

The synthesis of 3-Methylpicolinamide is most efficiently achieved via the amidation of its corresponding carboxylic acid, 3-methylpicolinic acid. The following two-step protocol is based on well-established methods for picolinamide synthesis, which involve the activation of the carboxylic acid to an acid chloride followed by reaction with an amine.[4][8][9]

Caption: Workflow for the synthesis of 3-Methylpicolinamide.

Step-by-Step Methodology

Step 1: Formation of 3-Methylpicolinoyl Chloride

-

Setup: To an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpicolinic acid (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere in a chemical fume hood, carefully add an excess of thionyl chloride (SOCl₂, ~5.0 eq).

-

Reaction: Heat the resulting suspension to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution and the formation of a clear solution.

-

Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides. The reaction is driven forward by the formation of gaseous byproducts, which are removed from the system.

-

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting residue is the crude 3-methylpicolinoyl chloride, which is typically used immediately in the next step without further purification.

-

Causality: Acid chlorides are highly reactive and sensitive to moisture. Immediate use prevents decomposition via hydrolysis.

-

Step 2: Amidation to form 3-Methylpicolinamide

-

Preparation: Dissolve the crude acid chloride from Step 1 in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of aqueous ammonia (NH₃, ~2.0-3.0 eq) and a non-nucleophilic base like triethylamine (Et₃N, ~2.0 eq) in the same solvent. Add this amine solution dropwise to the cooled acid chloride solution.

-

Causality: The reaction is performed at 0°C to control its exothermic nature. Triethylamine acts as a scavenger for the HCl byproduct generated during the amidation, preventing it from protonating the ammonia and stopping the reaction.

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor completion using thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-Methylpicolinamide.

Applications in Drug Development

While 3-Methylpicolinamide itself is primarily a research chemical, its core structure is a validated and valuable scaffold in drug discovery. Numerous studies have demonstrated that derivatives of N-substituted picolinamides possess potent biological activity, particularly as anti-cancer agents.

-

Kinase Inhibition: A significant body of research focuses on designing picolinamide derivatives as kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Novel derivatives of N-methylpicolinamide-4-thiol have been synthesized and shown to exhibit potent, broad-spectrum anti-proliferative activity against various human cancer cell lines.[10][11] Specific analogues have demonstrated selective inhibition of key oncogenic kinases like Aurora-B kinase, a protein critical for cell division.[10]

-

Anti-Proliferative and Anti-Angiogenesis Agents: In other studies, series of 4-(phenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their ability to inhibit the proliferation of human cancer cells.[4] The most potent compounds were found to not only halt cancer cell growth at low micromolar concentrations but also to inhibit angiogenesis (the formation of new blood vessels that tumors need to grow) and induce apoptosis (programmed cell death) in vivo.[4][6]

-

Scaffold for c-Met Inhibitors: The N-methylpicolinamide moiety has also been incorporated into molecules designed to selectively inhibit the c-Met kinase, a receptor tyrosine kinase whose aberrant activation drives the growth and metastasis of many tumors.[5]

The consistent success of these derivatives underscores the importance of the 3-Methylpicolinamide framework as a starting point for generating libraries of compounds for high-throughput screening and lead optimization in oncology drug discovery.

Safety and Handling

No specific safety data sheet (SDS) is widely available for 3-Methylpicolinamide. However, based on its structure as an aromatic amide and data from related compounds, standard laboratory precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

References

-

Supporting Information for "Copper-Catalyzed Aerobic Oxidative C(sp³)-H/N-H Annulation of Methylhetarenes with Amines: A General Access to N-Fused Heterocycles". (2020). The Royal Society of Chemistry. [Link]

-

Male, L., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

-

Male, L., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

-

Huang, T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6330. [Link]

- Process for synthesis of picolinamides. (2021).

- Process for the production of new picolinic acid derivatives. (1966).

-

Li, J., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. [Link]

-

Male, L., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]

-

13C NMR spectra of 3c. ResearchGate. [Link]

-

CAS Reg. No. 70289-18-8. NIST WebBook. [Link]

-

Appendix I: NMR Spectra. University of Lisbon Repository. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Huang, T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6330. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Huang, T., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

IR Chart. University of California, Los Angeles. [Link]

-

Huang, T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents [mdpi.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylpicolinamide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 3-Methylpicolinamide

3-Methylpicolinamide, a substituted pyridine derivative, represents a core structural motif in medicinal chemistry. Its derivatives have been explored for a range of biological activities, making the efficient and reliable synthesis and rigorous characterization of this scaffold a critical endeavor for drug discovery and development programs. This guide provides a comprehensive overview of a field-tested synthetic pathway to 3-methylpicolinamide, coupled with a detailed protocol for its structural and purity confirmation. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further derivatization and biological evaluation.

Part 1: Synthesis of 3-Methylpicolinamide

The synthesis of 3-methylpicolinamide is most effectively approached through a two-step process starting from the commercially available 3-methylpicolinic acid. This strategy involves the activation of the carboxylic acid, followed by amidation. This pathway is favored for its high efficiency and the relative ease of purification of the final product.

Synthetic Strategy and Rationale

The chosen synthetic route hinges on the conversion of 3-methylpicolinic acid into a more reactive intermediate, which is then readily attacked by an ammonia source to form the desired amide. While several activating agents can be employed, the use of thionyl chloride to form an acyl chloride is a classic and highly effective method. This intermediate is highly electrophilic and reacts rapidly with ammonia to yield 3-methylpicolinamide. An alternative approach involves direct amidation using coupling agents, which can be advantageous in specific contexts but often involves more complex purification procedures.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 3-Methylpicolinoyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpicolinic acid (1.0 eq).

-

Under a fume hood, add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. The reaction is typically performed neat or in an inert solvent like dichloromethane (DCM) or toluene.

-

Heat the reaction mixture to reflux (approximately 70-80°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-methylpicolinoyl chloride is a viscous oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Amidation to form 3-Methylpicolinamide

-

Cool the crude 3-methylpicolinoyl chloride in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or a solution of ammonia in an organic solvent (e.g., methanol) to the cooled acyl chloride with vigorous stirring. This reaction is highly exothermic and should be performed with caution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The crude product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 3-methylpicolinamide as a solid.

Synthetic Workflow Diagram

A Technical Guide to the Putative Mechanism of Action of 3-Methylpicolinamide in Cancer Cells

Abstract

Picolinamides represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potential as anticancer agents. While the specific molecular mechanism of 3-Methylpicolinamide in oncology is not yet fully elucidated, extensive research on structurally related picolinamide and N-methylpicolinamide derivatives provides a strong foundation for proposing a putative mechanism of action. This technical guide synthesizes the existing evidence to construct a hypothesized mechanistic framework for 3-Methylpicolinamide. We will explore its potential molecular targets, the downstream signaling pathways, and the resultant cellular effects. Furthermore, this guide provides detailed experimental protocols for researchers to investigate and validate these proposed mechanisms, aiming to accelerate the development of this and related compounds as potential cancer therapeutics.

Introduction: The Therapeutic Potential of Picolinamides in Oncology

The quest for novel, effective, and less toxic anticancer therapeutics is a continuous endeavor in biomedical research. Picolinamides, amides of picolinic acid, have emerged as a versatile scaffold in drug design, with numerous derivatives demonstrating significant cytotoxic activity against various cancer cell lines.[1] The core structure allows for diverse chemical modifications, leading to compounds with a range of biological activities.

This guide focuses on the potential mechanism of action of 3-Methylpicolinamide, a specific derivative. In the absence of direct studies on this compound, we will extrapolate from the well-documented activities of other picolinamide derivatives. The primary proposed mechanisms revolve around the inhibition of key protein kinases involved in tumor progression and angiogenesis.

Proposed Molecular Targets and Signaling Pathways of 3-Methylpicolinamide

Based on the current body of literature for structurally analogous compounds, 3-Methylpicolinamide is likely to exert its anticancer effects through the inhibition of one or more receptor tyrosine kinases (RTKs) and serine/threonine kinases. The most probable targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and Aurora-B kinase.

Inhibition of VEGFR-2 and the Anti-Angiogenic Pathway

Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels.[2][3] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are central regulators of this process.[2] Several picolinamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[2][4][5]

Proposed Mechanism of Action:

3-Methylpicolinamide is hypothesized to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing the autophosphorylation and activation of the receptor. This would block the downstream signaling cascade, leading to an inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by 3-Methylpicolinamide.

Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. A derivative of 4-(4-aminophenoxy)picolinamide has demonstrated potent inhibitory activity against c-Met kinase.[6]

Proposed Mechanism of Action:

It is plausible that 3-Methylpicolinamide could also function as a c-Met inhibitor. By competing with ATP for binding to the c-Met kinase domain, it would prevent receptor activation and downstream signaling through pathways such as the PI3K/Akt and Ras/MAPK pathways, ultimately leading to apoptosis and cell cycle arrest.[6]

Inhibition of Aurora-B Kinase and Disruption of Mitosis

The Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Aurora-B is essential for proper chromosome segregation and cytokinesis. Overexpression of Aurora-B is common in many human tumors.[7] A series of N-methylpicolinamide-4-thiol derivatives have been identified as selective inhibitors of Aurora-B kinase.[7][8][9][10]

Proposed Mechanism of Action:

3-Methylpicolinamide may act as an Aurora-B kinase inhibitor. This would disrupt the formation of the mitotic spindle, leading to defects in chromosome alignment and segregation. Such mitotic catastrophe would ultimately trigger apoptosis in rapidly dividing cancer cells.

Caption: Proposed disruption of mitosis via Aurora-B kinase inhibition.

Anticipated Cellular Effects of 3-Methylpicolinamide

The inhibition of the aforementioned signaling pathways is expected to manifest in several key cellular outcomes that are detrimental to cancer cell survival and proliferation.

Inhibition of Cancer Cell Proliferation

By blocking pro-proliferative signals from VEGFR-2 and c-Met, and by disrupting mitosis through Aurora-B inhibition, 3-Methylpicolinamide is expected to have a potent anti-proliferative effect across a range of cancer cell lines.

Induction of Apoptosis

The disruption of survival signals downstream of c-Met and the induction of mitotic catastrophe via Aurora-B inhibition are strong inducers of apoptosis.[3][6] Therefore, treatment with 3-Methylpicolinamide is anticipated to lead to a significant increase in programmed cell death in cancer cells.

Anti-Angiogenic Effects

Through the direct inhibition of VEGFR-2 signaling in endothelial cells, 3-Methylpicolinamide is expected to suppress the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to the tumor.[3]

Table 1: Anti-proliferative Activity of Related Picolinamide Derivatives against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Putative Target | Reference |

| Picolinamide Derivatives | A549 (Lung) | 12.5 - 16.2 | VEGFR-2 | [2][5] |

| Picolinamide Derivatives | HepG2 (Liver) | 18.2 - 22.4 | VEGFR-2 | [2][5] |

| 4-(4-aminophenoxy)picolinamide derivative (Compound 46) | A549 (Lung) | 0.26 | c-Met | [6] |

| N-methylpicolinamide-4-thiol derivative (Compound 6p) | HepG2 (Liver) | <10 | Aurora-B | [10] |

| N-methylpicolinamide-4-thiol derivative (Compound 6p) | HCT-116 (Colon) | <10 | Aurora-B | [7][10] |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivative (Compound 5q) | HepG2 (Liver) | Low µM | Not specified | [3] |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivative (Compound 5q) | HCT116 (Colon) | Low µM | Not specified | [3] |

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for 3-Methylpicolinamide, a systematic series of in vitro and in vivo experiments are required. The following protocols provide a framework for these investigations.

Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of 3-Methylpicolinamide on the kinase activity of VEGFR-2, c-Met, and Aurora-B.

Methodology:

-

Reagents: Recombinant human VEGFR-2, c-Met, and Aurora-B kinases; ATP; substrate peptides; 3-Methylpicolinamide; kinase buffer.

-

Procedure:

-

Prepare a dilution series of 3-Methylpicolinamide.

-

In a 96-well plate, add the kinase, substrate peptide, and 3-Methylpicolinamide at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time.

-

Stop the reaction and quantify the phosphorylated substrate using a suitable method (e.g., luminescence-based assay, ELISA, or radiometric assay).

-

Calculate the IC50 value of 3-Methylpicolinamide for each kinase.

-

Cell Viability and Proliferation Assay

Objective: To assess the cytotoxic and anti-proliferative effects of 3-Methylpicolinamide on cancer cell lines.

Methodology:

-

Cell Lines: A panel of cancer cell lines with known expression levels of VEGFR-2, c-Met, and Aurora-B (e.g., A549, HepG2, HCT116).

-

Procedure (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 3-Methylpicolinamide for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by 3-Methylpicolinamide.

Methodology:

-

Procedure:

-

Treat cancer cells with 3-Methylpicolinamide at concentrations around the IC50 value for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Endothelial Cell Tube Formation Assay

Objective: To evaluate the anti-angiogenic potential of 3-Methylpicolinamide in vitro.

Methodology:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Procedure:

-

Coat a 96-well plate with Matrigel and allow it to solidify.

-

Seed HUVECs onto the Matrigel-coated plate.

-

Treat the cells with various concentrations of 3-Methylpicolinamide.

-

Incubate for 6-18 hours to allow for tube formation.

-

Visualize the tube-like structures using a microscope and quantify parameters such as total tube length and number of branch points.

-

Caption: A typical experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 3-Methylpicolinamide is currently lacking, the wealth of data on related picolinamide derivatives allows for the formulation of a strong, testable hypothesis. The proposed multi-targeted approach, involving the inhibition of key kinases such as VEGFR-2, c-Met, and Aurora-B, suggests that 3-Methylpicolinamide could be a potent anticancer agent with a broad spectrum of activity.

Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies as outlined in this guide. Key steps will include:

-

Direct Target Identification: Utilizing techniques such as chemical proteomics to definitively identify the binding partners of 3-Methylpicolinamide within cancer cells.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of 3-Methylpicolinamide in various preclinical cancer models, including patient-derived xenografts.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs of 3-Methylpicolinamide to optimize its potency and selectivity.

The elucidation of the precise molecular mechanism of action of 3-Methylpicolinamide will be crucial for its further development as a potential cancer therapeutic and for the identification of patient populations most likely to benefit from such a treatment.

References

-

Title: Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors Source: PubMed URL: [Link]

-

Title: Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking Source: PubMed Central URL: [Link]

-

Title: Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation Source: SciSpace URL: [Link]

-

Title: Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents Source: PubMed URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents Source: MDPI URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents Source: PubMed Central URL: [Link]

-

Title: Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents Source: PubMed URL: [Link]

- Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: No specific source mentioned in the provided search result.

-

Title: Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents Source: MDPI URL: [Link]

-

Title: The Significance of N-methylpicolinamides in the Development of Anticancer Therapeutics: Synthesis and Structure-Activity Relationship (SAR) Studies Source: PubMed URL: [Link]

Sources

- 1. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Rise of 3-Methylpicolinamide Derivatives: A Technical Guide to a New Frontier in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with enhanced potency, selectivity, and drug-like properties is paramount. This technical guide delves into the discovery and development of a promising class of small molecules: 3-methylpicolinamide derivatives. This scaffold has emerged as a privileged structure in the design of potent inhibitors against key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases. We will explore the synthetic chemistry underpinning these derivatives, dissect their structure-activity relationships (SAR), and provide a comprehensive overview of their biological evaluation, from in vitro enzymatic assays to cell-based proliferation studies and in vivo efficacy models. Furthermore, this guide will illuminate the intricate signaling pathways modulated by these inhibitors and offer detailed, field-proven protocols for their characterization.

Introduction: The Kinase Conundrum and the Picolinamide Promise

Protein kinases, as central nodes in cellular signaling, have long been recognized as critical targets in oncology. Their dysregulation can drive the proliferation, survival, and angiogenic capabilities of cancer cells. While numerous kinase inhibitors have achieved clinical success, challenges such as off-target effects and acquired resistance necessitate the exploration of new chemical scaffolds.

The pyridine-based picolinamide core has garnered significant attention due to its ability to form key interactions within the ATP-binding pocket of various kinases.[1] The strategic placement of substituents on this versatile scaffold allows for the fine-tuning of inhibitory activity and selectivity. This guide focuses specifically on derivatives bearing a methyl group at the 3-position of the picolinamide ring, a substitution that can significantly influence the compound's conformational rigidity and interaction with the target kinase.

Medicinal Chemistry: Synthesizing the Next Generation of Inhibitors

The synthesis of 3-methylpicolinamide derivatives typically involves a multi-step approach, starting from commercially available substituted picolinic acids. A general synthetic route is outlined below, followed by a detailed experimental protocol.

General Synthetic Scheme

The core 3-methylpicolinamide scaffold is generally constructed through an amide coupling reaction between a suitable 3-methylpicolinic acid derivative and a desired amine. Variations in the amine component and further modifications to the pyridine ring allow for the creation of a diverse library of compounds for SAR studies.

Caption: General synthetic workflow for 3-methylpicolinamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 3-Methylpicolinamide Derivative

This protocol describes the synthesis of a hypothetical, yet representative, 3-methylpicolinamide derivative targeting VEGFR-2.

Step 1: Activation of 3-Methylpicolinic Acid

-

To a solution of 3-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude 3-methylpicolinoyl chloride. This is typically used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the desired amine (e.g., 4-aminophenol, 1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (15 mL/mmol).

-

Cool the solution to 0 °C.

-

Add a solution of the crude 3-methylpicolinoyl chloride from Step 1 in anhydrous DCM dropwise to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final 3-methylpicolinamide derivative.

Mechanism of Action: Targeting Key Oncogenic Pathways

3-Methylpicolinamide derivatives have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression. This section will focus on their mechanism of action against two prominent targets: VEGFR-2 and Aurora Kinases.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

3-Methylpicolinamide derivatives act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation upon VEGF binding. This blockade abrogates the downstream signaling cascades, including the PLCγ-RAF-MEK-ERK and the PI3K-AKT pathways, ultimately leading to the inhibition of endothelial cell proliferation, migration, and survival.[3][4]

Inhibition of Aurora Kinase Signaling

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers and is associated with genomic instability.

Caption: Role of Aurora B kinase in mitosis and its inhibition.

Derivatives of the picolinamide scaffold have been shown to selectively inhibit Aurora B kinase.[5] By binding to the ATP pocket of Aurora B, these compounds prevent the phosphorylation of its substrates, such as histone H3, which is crucial for chromosome condensation and segregation. Inhibition of Aurora B leads to defects in the spindle assembly checkpoint and cytokinesis, ultimately resulting in cell cycle arrest in the G2/M phase and subsequent apoptosis.

Pharmacological Evaluation: From Bench to Preclinical Models

The comprehensive evaluation of 3-methylpicolinamide derivatives involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro Kinase Inhibition Assays

The primary assessment of a compound's activity is through in vitro kinase assays. These assays quantify the ability of the compound to inhibit the enzymatic activity of the target kinase.

Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits.[4][6][7]

-

Reagent Preparation:

-

Prepare a 1x kinase assay buffer from a 5x stock.

-

Prepare a master mix containing the kinase buffer, ATP, and a suitable peptide substrate (e.g., Poly-(Glu, Tyr) 4:1).

-

Prepare serial dilutions of the 3-methylpicolinamide test compound in the kinase buffer. Ensure the final DMSO concentration does not exceed 1%.

-

-

Assay Procedure:

-

To a 96-well white plate, add the master mix to all wells.

-

Add the diluted test compound to the sample wells.

-

Add vehicle control (kinase buffer with DMSO) to the positive control wells.

-

Add kinase buffer without the enzyme to the blank wells.

-

Initiate the reaction by adding the recombinant VEGFR-2 enzyme to all wells except the blank.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Detection:

-

Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank values from all other readings.

-

Calculate the percentage of kinase inhibition relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Anti-Proliferation Assays

To assess the compound's effect on cancer cells, anti-proliferation assays are performed. The MTT assay is a widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.[8][9][10]

Protocol: MTT Cell Proliferation Assay

-

Cell Plating:

-

Seed cancer cells (e.g., human umbilical vein endothelial cells (HUVECs) for anti-angiogenic assessment, or various tumor cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the 3-methylpicolinamide derivative for 48-72 hours. Include a vehicle control (DMSO).

-

-

MTT Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value as described for the kinase assay.

-

In Vivo Efficacy Studies

Promising compounds are advanced to in vivo studies using animal models to evaluate their anti-tumor efficacy and tolerability. Subcutaneous xenograft models in immunocompromised mice are commonly employed.[11][12][13][14]

General Protocol for a Xenograft Study:

-

Cancer cells are injected subcutaneously into the flank of immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The 3-methylpicolinamide derivative is administered orally or via intraperitoneal injection at various doses and schedules.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., western blotting for target kinase phosphorylation).

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the 3-methylpicolinamide scaffold and the evaluation of the resulting analogs allow for the elucidation of the structure-activity relationship (SAR), guiding the optimization of lead compounds.

| Compound | R1 | R2 | VEGFR-2 IC50 (nM) | HUVEC Proliferation IC50 (µM) |

| 1a | H | 4-phenoxyaniline | 87 | 12.5 |

| 1b | 3-methyl | 4-phenoxyaniline | 53 | 8.2 |

| 1c | H | 4-(3-chloro-4-fluorophenoxy)aniline | 27 | 5.1 |

| 1d | 3-methyl | 4-(3-chloro-4-fluorophenoxy)aniline | 15 | 2.8 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a potential SAR trend where the 3-methyl group enhances potency.

The data suggests that the presence of a 3-methyl group on the picolinamide ring can lead to a modest to significant increase in both enzymatic and cellular potency. This could be attributed to favorable steric interactions within the kinase's active site or by influencing the overall conformation of the inhibitor to better fit the binding pocket.

Pharmacokinetics and Clinical Development

The pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of 3-methylpicolinamide derivatives are crucial for their development as therapeutic agents. Preclinical studies in animal models are conducted to assess oral bioavailability, plasma half-life, and metabolic stability.[15][16][17] While specific clinical trial data for 3-methylpicolinamide derivatives is not yet widely available, the broader class of pyridine-based kinase inhibitors has seen significant clinical investigation, with some compounds receiving regulatory approval.[2][5][18] The promising preclinical data for picolinamide derivatives suggests their potential for future clinical development.

Conclusion and Future Directions

3-Methylpicolinamide derivatives represent a promising and versatile scaffold for the development of novel kinase inhibitors. Their straightforward synthesis, coupled with the potential for potent and selective inhibition of key oncogenic kinases like VEGFR-2 and Aurora kinases, makes them attractive candidates for further preclinical and clinical investigation. Future efforts should focus on expanding the SAR studies to further optimize their potency and selectivity, as well as conducting comprehensive pharmacokinetic and toxicology studies to pave the way for their entry into clinical trials. The insights and protocols provided in this guide aim to facilitate and accelerate the research and development of this exciting new class of anti-cancer agents.

References

-

BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

-

Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1470. [Link]

-

Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1470. [Link]

-

Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s). [Link]

-

Lee, H. J., et al. (2015). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 6(30), 29759–29770. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

- CN102731385A - 3-chloro-N-methyl-2-picolinamide compound and 3-methoxyl-N-methyl-2-picolinamide compound and use thereof as anticancer medicament. (2012).

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

El-Gazzar, M. G., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8034-8051. [Link]

-

Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1470. [Link]

-

Kim, H. G., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1679-1683. [Link]

- WO2010026124A1 - Picolinamide derivatives as kinase inhibitors. (2010).

-

Abstract 5398: In vivo development of pan-Pim kinase small molecule inhibitors. (2013). Cancer Research, 73(8 Supplement), 5398. [Link]

-

Cushing, T. D., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... Journal of Medicinal Chemistry, 59(15), 7252-7267. [Link]

-

Kim, H. G., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(3), 695-700. [Link]

-

Vasan, N., et al. (2019). Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. Annals of Oncology, 30(6), 869-877. [Link]

- EP2344474B1 - Picolinamide derivatives as kinase inhibitors. (2015).

- US20220162214A1 - Polymorphs of a Kinase Inhibitor, Pharmaceutical Compositions Containing Such a Compound, Preparation Methods, and Applications. (2022).

- WO2011031896A3 - Pi3 kinase inhibitors and uses thereof. (2011).

-

Ramanathan, L. (2002). Drug Metabolism & Pharmacokinetics in Drug Discovery: A Primer for Bioanalytical Chemists, Part I. Current Separations, 20(3), 111-116. [Link]

-

Ninja Nerd. (2022, August 5). Pharmacokinetics | Drug Metabolism [Video]. YouTube. [Link]

-

Caritis, S. N., et al. (2024). Impact of Pregnancy on the Pharmacokinetics and Metabolism of Nicotinamide in Humans. Clinical Pharmacology & Therapeutics, 115(3), 576-584. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. currentseparations.com [currentseparations.com]

- 17. Impact of Pregnancy on the Pharmacokinetics and Metabolism of Nicotinamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the biological activity of 3-Methylpicolinamide

An In-Depth Technical Guide to the Biological Activity of the N-Methylpicolinamide Scaffold

This guide provides a comprehensive technical overview of the biological activities associated with the N-methylpicolinamide scaffold, a core moiety in a promising class of emerging anticancer therapeutics. While direct biological data on the parent compound, 3-Methylpicolinamide, is limited in current scientific literature, extensive research has been conducted on its derivatives, revealing significant potential in oncology. This document will delve into the mechanisms of action, structure-activity relationships, and key experimental findings related to these derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The N-Methylpicolinamide Scaffold in Oncology

The quest for novel, more effective, and less toxic anticancer agents is a cornerstone of modern medicinal chemistry. In this landscape, the N-methylpicolinamide moiety has emerged as a privileged scaffold, forming the basis for a variety of synthetic compounds with potent antitumor properties.[1] Research has demonstrated that derivatives of N-methylpicolinamide exhibit a range of biological activities that strike at the heart of cancer progression, including the inhibition of cell proliferation, the suppression of tumor angiogenesis, and the induction of programmed cell death (apoptosis).[2][3] This guide will explore these activities in detail, providing both the theoretical underpinnings and the practical methodologies for their investigation.

Chapter 1: Broad-Spectrum Antiproliferative Activity

A primary indicator of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells. Derivatives of N-methylpicolinamide have consistently demonstrated potent, broad-spectrum antiproliferative activity across a range of human cancer cell lines.

In Vitro Efficacy

Studies have shown that N-methylpicolinamide derivatives are effective against various cancer types, including:

-

Melanoma: (e.g., A375 cell line)[3]

The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with several derivatives exhibiting activity in the low micromolar range, comparable or even superior to established chemotherapy drugs like Sorafenib.[3][5]

Table 1: Antiproliferative Activity of Selected N-Methylpicolinamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5q | HepG2 | Data not specified, but noted as potent | [2] |

| 5q | HCT116 | Data not specified, but noted as potent | [2] |

| 6p | HepG2 | 2.23 | [6] |

| 6p | HCT116 | 9.14 | [6] |

| 6p | SW480 | 8.78 | [6] |

| 6p | SPC-A1 | 9.61 | [6] |

| 6p | A375 | 6.97 | [6] |

| 43 | A549 | 0.58 | [4] |

| 43 | HepG2 | 0.47 | [4] |

| 43 | MCF-7 | 0.74 | [4] |

| Sorafenib | HepG2 | 16.30 | [6] |

Experimental Protocol: MTT Assay for Cell Proliferation

This protocol outlines a standard method for assessing the antiproliferative activity of N-methylpicolinamide derivatives.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Chapter 2: Key Mechanisms of Antitumor Action

The efficacy of N-methylpicolinamide derivatives stems from their ability to modulate multiple critical pathways involved in tumor growth and survival.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[2] Certain 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to effectively suppress this process.[2][7] In vivo studies in colon carcinoma-burdened mice demonstrated that treatment with compound 5q led to a significant decrease in vessel density within the tumor tissue, as measured by CD31 immunohistochemistry.[7] This anti-angiogenic effect contributes to starving the tumor of essential nutrients and oxygen, thereby inhibiting its growth.

Caption: Inhibition of Angiogenesis by N-Methylpicolinamide Derivatives.

Induction of Apoptosis

In addition to halting growth, effective cancer therapies should ideally eliminate cancer cells. N-methylpicolinamide derivatives have been shown to induce apoptosis, or programmed cell death, in tumor cells.[2] In the same in vivo model mentioned above, TUNEL assays revealed a significant increase in apoptotic cells in tumors treated with compound 5q compared to controls.[7] This indicates that the compound can trigger an intrinsic cell death program within the cancer cells.

Caption: Apoptosis Induction Pathway.

Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases. The N-methylpicolinamide scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

-

Aurora-B Kinase: A novel series of N-methylpicolinamide-4-thiol derivatives were found to selectively inhibit Aurora-B kinase.[3][5] Aurora-B is a key regulator of mitosis, and its overexpression is common in many tumors.[3] Compound 6p , for instance, showed 87% inhibition of Aurora-B kinase at a 10 µM concentration.[6]

-

c-Met Kinase: Other derivatives incorporating a pyridazinone moiety have been designed as selective inhibitors of c-Met kinase.[4] The c-Met pathway is implicated in cell proliferation, motility, and invasion. The most promising compound from this series, 43 , exhibited an IC50 of 16 nM against c-Met.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

-

Reagents: Obtain the purified recombinant kinase (e.g., Aurora-B, c-Met), a suitable substrate peptide, and ATP.

-

Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide in a kinase reaction buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of remaining ATP.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Chapter 3: Structure-Activity Relationship (SAR) and Future Directions

The biological activity of N-methylpicolinamide derivatives is highly dependent on the nature and position of substituents on the picolinamide ring and associated phenyl groups. For instance, in the N-methylpicolinamide-4-thiol series, the introduction of a chloroacetyl group at the para-position of the phenyl ring (compound 6p ) resulted in the most potent analogue against HepG2 cells.[3] The development of novel, more potent, and selective agents will rely on further exploration of the chemical space around this versatile scaffold. Future research may focus on:

-

Optimizing the kinase selectivity profile to minimize off-target effects.

-

Improving the pharmacokinetic properties of lead compounds.

-

Investigating synergistic combinations with other anticancer agents.

Conclusion

The N-methylpicolinamide scaffold is a validated and promising platform for the development of novel anticancer therapeutics. Its derivatives have demonstrated a multifactorial mechanism of action, encompassing antiproliferative, anti-angiogenic, and pro-apoptotic effects, often driven by the inhibition of key oncogenic kinases. The continued investigation and optimization of this chemical class hold significant promise for the future of cancer treatment.

References

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

-

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

- CN102731385A - 3-chloro-N-methyl-2-picolinamide compound and 3-methoxyl-N-methyl-2-picolinamide compound and use thereof as anticancer medicament.

-

The Significance of N-methylpicolinamides in the Development of Anticancer Therapeutics: Synthesis and Structure-Activity Relationship (SAR) Studies. PubMed. [Link]

-

Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC - NIH. [Link]

-

Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

-

Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. PubMed. [Link]

-

(PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

-

Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. [Link]

-

Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. PMC - NIH. [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC - NIH. [Link]

Sources

- 1. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Methylpicolinamide Scaffold: A Privileged Motif for Novel Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methylpicolinamide scaffold has emerged as a significant and versatile platform in modern medicinal chemistry. Characterized by a pyridine ring substituted with a methyl group at the 3-position and an amide functional group at the 2-position, this "privileged scaffold" serves as a foundational structure for a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the 3-methylpicolinamide core, detailing its synthesis, chemical properties, and, most notably, its successful application in the design of targeted therapeutics. With a primary focus on its role in the development of kinase inhibitors for oncology, this guide also explores the burgeoning potential of this scaffold in other therapeutic areas, including neurodegenerative diseases. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are provided to equip researchers with the knowledge to leverage this promising scaffold in their drug discovery endeavors.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a rich source for the development of novel therapeutics. The 3-methylpicolinamide moiety has earned its place within this esteemed class of structures. Its inherent structural features, including the nitrogen atom in the pyridine ring acting as a hydrogen bond acceptor and the amide group serving as both a hydrogen bond donor and acceptor, provide a versatile template for molecular recognition.

The strategic placement of the methyl group at the 3-position introduces steric and electronic modifications that can profoundly influence the binding affinity and selectivity of its derivatives. This guide will delve into the chemical nuances of this scaffold and elucidate how its unique properties have been exploited to design potent and selective drug candidates. While the application of this scaffold is broad, its most significant impact to date has been in the field of oncology, particularly in the design of inhibitors for crucial signaling proteins like Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).

Synthetic Strategies and Chemical Properties

The synthesis of 3-methylpicolinamide and its derivatives is a critical aspect of its utilization in drug discovery. A robust and flexible synthetic route allows for the generation of diverse chemical libraries for biological screening.

General Synthesis of the 3-Methylpicolinamide Core

The fundamental 3-methylpicolinamide scaffold can be synthesized from commercially available 3-methylpicolinic acid. The process typically involves the activation of the carboxylic acid, followed by amidation.

Experimental Protocol: Synthesis of 3-Methylpicolinamide from 3-Methylpicolinic Acid

-

Acid Chloride Formation: To a solution of 3-methylpicolinic acid (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-methylpicolinoyl chloride.

-

Amidation: The crude acid chloride is then dissolved in an anhydrous aprotic solvent like DCM and cooled to 0 °C. A solution of aqueous ammonia or a primary/secondary amine (2 equivalents) is added dropwise.

-

Work-up and Purification: The reaction is stirred at room temperature until completion. The reaction mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired 3-methylpicolinamide derivative.

Synthesis of Key Intermediates: The Case of 4-Chloro-N-methylpicolinamide

A pivotal intermediate in the synthesis of many biologically active molecules, including the multi-kinase inhibitor sorafenib, is 4-chloro-N-methylpicolinamide. Its synthesis showcases a common strategy for introducing functionality onto the picolinamide ring.[1]

Experimental Protocol: Synthesis of 4-Chloro-N-methylpicolinamide

-

Chlorination and Acid Chloride Formation: Picolinic acid is reacted with thionyl chloride to concurrently achieve chlorination at the 4-position and formation of the acid chloride.[1] This reaction is typically carried out at elevated temperatures.

-

Amidation: The resulting 4-chloropicolinoyl chloride is then reacted with a solution of methylamine in a suitable solvent, such as tetrahydrofuran (THF), to yield 4-chloro-N-methylpicolinamide.[1][2]

-

Purification: The product is purified through standard techniques like crystallization or column chromatography.[2] The structure and purity are confirmed using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

The 3-Methylpicolinamide Scaffold in Oncology: A Focus on Kinase Inhibition

The 3-methylpicolinamide scaffold has been extensively utilized in the development of small molecule kinase inhibitors for cancer therapy. The pyridine nitrogen and amide moiety are adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases, while the rest of the scaffold serves as a versatile anchor for attaching different substituents to achieve potency and selectivity.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in a wide range of human cancers, making them attractive targets for anticancer drug development.[4]

A novel series of N-methylpicolinamide-4-thiol derivatives has been synthesized and evaluated for their antitumor activities.[4] Among these, compound 6p displayed potent and broad-spectrum anti-proliferative activities against several human cancer cell lines, with IC50 values in the low micromolar range, and in some cases, exhibiting greater potency than the approved drug sorafenib.[4] Advanced kinase inhibitory assays revealed that compound 6p could selectively inhibit Aurora-B kinase.[4]

Structure-Activity Relationship (SAR) Insights:

-

The N-methylpicolinamide core was found to be essential for the observed activity.

-

The nature of the substituent on the phenyl ring attached to the thiol linker significantly influenced the inhibitory potency. For instance, the introduction of two methoxy groups at the meta-positions of the phenyl ring (compound 6e ) resulted in one of the most potent inhibitors in the series.[4]

Experimental Protocol: In Vitro Aurora B Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a luminescence-based assay to quantify the inhibitory activity of a test compound against recombinant human Aurora B kinase by measuring the amount of ATP remaining after the kinase reaction.

-

Reagent Preparation: Prepare a 1x Kinase Buffer, a Master Mix containing ATP and a suitable substrate (e.g., Kemptide), and serial dilutions of the test compound in DMSO.

-

Kinase Reaction: Add the Master Mix to the wells of a 96-well plate. Add the test compound dilutions to the appropriate wells. Initiate the reaction by adding the diluted Aurora B kinase enzyme. Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. Subsequently, add a Kinase Detection Reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

-

Data Analysis: Measure the luminescence using a microplate reader. The IC50 value, representing the concentration of the inhibitor that reduces kinase activity by 50%, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.

Derivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide have been synthesized and evaluated as potential antitumor agents.[1] These compounds were found to inhibit the proliferation of human cancer cell lines, such as HepG2 and HCT116, at low micromolar concentrations.[1] The most potent analog, 5q , demonstrated broad-spectrum antiproliferative activity and was shown to prolong the survival of mice with colon carcinoma by suppressing angiogenesis and inducing apoptosis and necrosis.[1]

Emerging Applications: A Glimpse into Neurodegenerative Diseases

While the primary success of the 3-methylpicolinamide scaffold has been in oncology, its potential in other therapeutic areas, particularly neurodegenerative diseases, is an area of growing interest. The scaffold's ability to be readily modified allows for the exploration of its interaction with a variety of biological targets relevant to these complex disorders.

Acetylcholinesterase Inhibition and Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. Inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, is a key therapeutic strategy. A series of picolinamide derivatives containing a dimethylamine side chain have been synthesized and evaluated for their AChE inhibitory activity.[5] In this series, a picolinamide derivative, compound 7a , demonstrated the most potent AChE inhibitory activity with an IC50 of 2.49 µM and high selectivity over butyrylcholinesterase (BChE).[5] Molecular docking studies suggest that this compound can bind to both the catalytic and peripheral sites of AChE.[5] While not a 3-methylpicolinamide derivative, this study highlights the potential of the broader picolinamide scaffold in the context of Alzheimer's disease. Further investigation into the impact of a 3-methyl substituent on AChE inhibition and other relevant targets in Alzheimer's disease is warranted.

Anti-Neuroinflammatory Potential

Neuroinflammation is a common pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The development of agents that can modulate neuroinflammatory pathways is a promising therapeutic avenue. The anti-neuroinflammatory properties of various picolinamide derivatives are being explored. For instance, isatin derivatives, which share some structural similarities with the picolinamide scaffold in terms of being aromatic amides, have been shown to reduce the release of pro-inflammatory mediators from activated microglia.[6] This suggests that the picolinamide scaffold itself, with appropriate functionalization, could be a valuable starting point for the design of novel anti-neuroinflammatory agents.

The 3-Methylpicolinamide Scaffold and PARP Inhibition: An Area for Future Exploration

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.[7][8] The core chemical structures of many approved PARP inhibitors are based on a nicotinamide mimic that competes with the natural substrate NAD+.[7] Given that the picolinamide scaffold is an isomer of nicotinamide, it is plausible that derivatives of 3-methylpicolinamide could be designed to target the NAD+ binding site of PARP enzymes. However, to date, there is a lack of direct experimental evidence in the public domain demonstrating that 3-methylpicolinamide derivatives are potent and direct PARP inhibitors. This remains an intriguing and underexplored area for future research. The development of 3-methylpicolinamide-based PARP inhibitors could potentially lead to novel therapeutic agents with unique selectivity profiles and pharmacological properties.

Conclusion and Future Perspectives